YW2036

Wnt signaling β-Catenin Colorectal Cancer

YW2036 (CAS: 2131223-92-0), also designated compound 2a, is a synthetic small molecule belonging to the pyrazole-4-carboxamide class. It functions as an inhibitor of the Wnt/β-Catenin signaling pathway, a key regulatory cascade implicated in the pathogenesis of colorectal cancer (CRC).

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
Cat. No. B15540927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYW2036
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H16N4O/c1-14-17(13-21-24(14)16-8-3-2-4-9-16)20(25)23-19-12-11-15-7-5-6-10-18(15)22-19/h2-13H,1H3,(H,22,23,25)
InChIKeyWCQKQNCZKHLGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

YW2036: A Pyrazole-Carboxamide Wnt/β-Catenin Pathway Inhibitor for Colorectal Cancer Research


YW2036 (CAS: 2131223-92-0), also designated compound 2a, is a synthetic small molecule belonging to the pyrazole-4-carboxamide class . It functions as an inhibitor of the Wnt/β-Catenin signaling pathway, a key regulatory cascade implicated in the pathogenesis of colorectal cancer (CRC) [1]. The compound is characterized by a molecular formula of C20H16N4O and a molecular weight of 328.37 g/mol, and it demonstrates an IC50 value of 637 nM in a Wnt-HEK293 luciferase reporter gene assay [2].

YW2036: Why Potency and Selectivity Profiles Preclude Simple Substitution with Other Wnt Inhibitors


The Wnt/β-Catenin pathway is a complex therapeutic target with multiple intervention points, and small-molecule inhibitors within the same chemical class can exhibit profound differences in potency, mechanism of action, and off-target effects [1]. YW2036 is structurally distinct from its close analog YW2065 (compound 1c), which not only inhibits Wnt signaling by stabilizing Axin-1 but also activates the AMPK pathway, providing a dual mechanism of action [2]. This dual activity, coupled with a significant difference in Wnt-inhibitory potency compared to other analogs like compound 1a (IC50 = 2.2 nM vs. 637 nM), demonstrates that even minor structural modifications within the pyrazole-4-carboxamide series lead to non-interchangeable functional outcomes [3]. Therefore, substituting YW2036 with a related compound cannot be assumed to yield equivalent biological effects without rigorous experimental validation.

YW2036: Head-to-Head Quantitative Evidence for Scientific Selection


YW2036 vs. Compound 1a: Quantified Difference in Wnt/β-Catenin Pathway Inhibition Potency

In a direct comparison within the same experimental system, YW2036 (compound 2a) exhibits significantly weaker inhibitory potency against the Wnt/β-Catenin pathway compared to its close structural analog, compound 1a. Both compounds were evaluated using the same Wnt-HEK293 luciferase gene reporter assay [1]. This data demonstrates that YW2036 is a distinct tool compound with a more moderate potency profile, which may be advantageous in certain experimental contexts.

Wnt signaling β-Catenin Colorectal Cancer

YW2036 vs. YW2065: Divergent Mechanisms of Wnt Pathway Interference

While both YW2036 and YW2065 (compound 1c) are pyrazole-4-carboxamide derivatives, their reported mechanisms of action diverge significantly. YW2065 has been demonstrated to inhibit Wnt signaling by stabilizing Axin-1, a scaffolding protein that promotes the degradation of β-catenin, and simultaneously activate the tumor suppressor AMPK [1]. The precise molecular target of YW2036 (compound 2a) has not been publicly disclosed, suggesting a distinct binding profile or mechanism of action compared to YW2065.

Mechanism of Action Axin-1 Stabilization AMPK Activation

YW2036 vs. FX1128 and Pyrvinium: Potency and Class Evolution in the Wnt Inhibitor Series

YW2036 is part of a chemical series that originated from the anthelmintic drug pyrvinium and the lead compound FX1128 [1]. FX1128, a precursor in this series, demonstrates potent Wnt inhibition with an IC50 of 4.10 nM in a Wnt3a-stimulated HEK293 cell assay [2]. YW2036, with its IC50 of 637 nM, represents a significant decrease in potency, indicating that the specific structural modifications in YW2036 (compound 2a) result in a marked attenuation of Wnt inhibitory activity relative to earlier leads.

Lead Optimization Structure-Activity Relationship Wnt Pathway

YW2036 vs. Compound 1a: Cellular Growth Inhibition in Colorectal Cancer Cells

While direct GI50 data for YW2036 (compound 2a) is not publicly available, the close analog compound 1a was evaluated in the human colorectal cancer cell line SW480, yielding a GI50 of 23.9 μM . Given the ~290-fold difference in Wnt-inhibitory potency between compound 1a and YW2036 in the Wnt-HEK293 reporter assay, it can be inferred that the cellular anti-proliferative effects of YW2036 would require significantly higher concentrations. This provides a quantitative benchmark for researchers planning cell-based experiments with YW2036, setting an expectation for the concentration range needed to observe phenotypic effects.

Colorectal Cancer SW480 Cell Line GI50

YW2036: Optimal Application Scenarios Based on Quantitative Evidence


Use as a Moderate-Potency Wnt Inhibitor for Pathway Validation Studies

Given its IC50 of 637 nM in a Wnt-HEK293 reporter assay [1], YW2036 is an ideal tool compound for experiments requiring a moderate level of Wnt/β-Catenin pathway inhibition. This potency is distinct from the high-potency analogs (e.g., compound 1a, IC50 2.2 nM), allowing researchers to study pathway modulation at a different point on the dose-response curve, which can be crucial for understanding partial inhibition or for experiments where complete pathway shutdown is undesirable.

A Negative Control or Structural Analog for YW2065 Dual-Activity Studies

The distinct mechanisms of action between YW2036 (a Wnt inhibitor) and YW2065 (a dual Wnt inhibitor/AMPK activator) [2] make YW2036 a valuable control compound in experiments dissecting the specific contribution of Wnt inhibition versus AMPK activation. Using YW2036 alongside YW2065 allows researchers to isolate the phenotypic effects directly attributable to the dual activity of YW2065, a critical control for target validation studies.

Tool Compound for Investigating Structure-Activity Relationships (SAR) in the Pyrazole-Carboxamide Class

The ~155-fold difference in potency between YW2036 (IC50 637 nM) and the lead compound FX1128 (IC50 4.1 nM) [3][4] highlights the steep SAR within this chemical series. YW2036 is therefore an essential tool for medicinal chemists and chemical biologists studying the structural determinants of Wnt inhibition in the pyrazole-4-carboxamide scaffold. Its unique potency profile makes it a key reference point for understanding how specific chemical modifications impact biological activity.

Conducting Colorectal Cancer Cell-Based Assays at Higher Concentration Ranges

Based on the GI50 of 23.9 μM observed for the more potent analog compound 1a in SW480 colorectal cancer cells , researchers using YW2036 should anticipate the need for higher compound concentrations to achieve comparable anti-proliferative effects. YW2036 is therefore best suited for in vitro studies where higher micromolar concentrations are feasible and well-tolerated by the assay system, such as in short-term viability or reporter assays.

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